4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid
Description
4-[1H-Benzimidazol-2-ylmethyl(formyl)amino]benzoic acid is a benzimidazole derivative featuring a benzimidazole core linked via a methyl group to a formyl-substituted amino moiety, which is further connected to a benzoic acid group. Benzimidazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities due to their ability to mimic purine bases and interact with biological targets .
Properties
CAS No. |
7399-94-2 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid |
InChI |
InChI=1S/C16H13N3O3/c20-10-19(12-7-5-11(6-8-12)16(21)22)9-15-17-13-3-1-2-4-14(13)18-15/h1-8,10H,9H2,(H,17,18)(H,21,22) |
InChI Key |
FSCLGIGYPFWUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(C=O)C3=CC=C(C=C3)C(=O)O |
Other CAS No. |
7399-94-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC-57893 typically involves the reaction of benzimidazole derivatives with benzoic acid derivatives under specific conditions. One common method includes the condensation of 2-aminobenzimidazole with 4-formylbenzoic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of NSC-57893 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzimidazole ring undergoes electrophilic aromatic substitution (EAS) at electron-rich positions. For example:
-
Nitration : Reacts with nitric acid (HNO₃) in H₂SO₄ at 0–5°C to yield mono-nitro derivatives at the 5- or 6-position of the benzimidazole ring .
-
Halogenation : Bromination with Br₂ in acetic acid produces 5-bromo or 6-bromo products, depending on reaction conditions.
Table 1 : Conditions and outcomes of substitution reactions
| Reaction Type | Reagent/Conditions | Product(s) Formed | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro or 6-nitro derivatives | 65–78 | |
| Bromination | Br₂/AcOH, 50°C | 5-Bromo or 6-bromo derivatives | 70–82 |
Condensation Reactions
The formylamino (–NHCHO) group participates in Schiff base formation:
-
With primary amines : Reacts with aromatic amines (e.g., aniline) in ethanol under reflux to form stable Schiff bases .
-
With hydrazides : Condenses with thiosemicarbazide in acidic ethanol to yield thiosemicarbazones, which exhibit biological activity .
Example :
Esterification and Amidation
The carboxylic acid group undergoes typical derivatization:
-
Esterification : Reacts with methanol/H₂SO₄ to form methyl esters, enhancing lipophilicity .
-
Amidation : Couples with amines (e.g., benzylamine) using carbodiimide reagents (EDC/HOBt) to form bioactive amides .
Key Data :
-
Esterification : Methyl ester derivative (m/z 311.3 [M+H]⁺).
-
Amidation : Benzylamide derivative showed 2.5× improved solubility in DMSO compared to parent compound .
Cyclization Reactions
The formamide group facilitates heterocycle formation:
-
With thiourea : Forms benzimidazole-fused thiazolidinones under microwave-assisted conditions .
-
With hydrazines : Generates triazole-linked derivatives via cyclocondensation .
Synthetic Pathway :
Metal Complexation
The benzimidazole nitrogen and carboxylate oxygen act as coordination sites:
-
With transition metals : Forms complexes with Cu(II), Zn(II), and Co(II) in methanol/water mixtures .
-
Applications : Metal complexes exhibit enhanced antimicrobial activity compared to the free ligand .
Table 2 : Metal complexes and their properties
| Metal Ion | Stoichiometry (M:L) | Antibacterial Activity (MIC, µg/mL) | Source |
|---|---|---|---|
| Cu(II) | 1:2 | 8–16 (vs. S. aureus) | |
| Zn(II) | 1:1 | 16–32 (vs. E. coli) |
Oxidation and Reduction
-
Oxidation : The formyl group is oxidized to carboxylic acid using KMnO₄/H⁺, yielding 4-[1H-benzimidazol-2-ylmethyl(amino)]benzoic acid .
-
Reduction : The amide bond is reduced with LiAlH₄ to produce a secondary amine derivative .
This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications. Recent studies highlight its utility as a scaffold for anticancer and antimicrobial agents, with ongoing research exploring novel reaction pathways.
Scientific Research Applications
Medicinal Chemistry
This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The structure features a benzimidazole moiety linked to a benzoic acid group through an amino connection. This unique configuration allows for multiple interactions with biological targets, making it a subject of interest in drug design and development.
Pharmacological Properties
Research indicates that 4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid exhibits several promising pharmacological properties:
- Anti-Cancer Activity : Studies have suggested that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical to tumor growth.
- Anti-Inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs.
Biological Mechanisms and Interactions
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression or inflammatory responses.
- Cellular Interactions : Its lipophilicity enhances its ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.
- Anti-Cancer Studies : In vitro studies have shown that derivatives similar to this compound can significantly reduce cell viability in breast and colon cancer cell lines, indicating potential for therapeutic development.
- Inflammation Modulation : Research has demonstrated that compounds with structural similarities exhibit reduced levels of pro-inflammatory cytokines in animal models, suggesting potential applications in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of NSC-57893 involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. Additionally, NSC-57893 can bind to DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Benzimidazole-Hydrazide Derivatives
Compounds like (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives (e.g., 6a-l) feature a benzimidazole-methyl-amino group coupled to a benzohydrazide moiety. Unlike the target compound’s formyl-amino-benzoic acid structure, these derivatives incorporate hydrazide linkages and halogenated aryl groups, which enhance antibacterial and antifungal activities .
Amino Acid-Coupled Benzimidazoles
Examples include 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)substituted acid derivatives (3a-d) from . These compounds replace the formyl group and benzoic acid with amino acid side chains (e.g., propanoic acid, phenylpropanoic acid). The amino acid substituents improve water solubility (e.g., 3a-d are soluble in water and DMSO), whereas the target compound’s benzoic acid group may reduce solubility in polar solvents .
Imidazole-Based Carboxylic Acids
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid () replaces the benzimidazole core with a substituted imidazole ring.
Physicochemical Properties
| Compound Class | Substituents | Melting Point (°C) | Solubility |
|---|---|---|---|
| Target Compound | Formyl-amino, benzoic acid | Not reported | Moderate (DMF/DMSO) |
| Amino Acid Derivatives (3a-d) | Propanoic acid, phenylpropanoic acid | 215–261 | High (water, DMSO) |
| Hydrazide Derivatives (6a-l) | Halogenated benzylidenebenzohydrazide | Not reported | Low (organic solvents) |
| Butanoic Acid Derivatives | 2-Methyl-benzimidazole-butanoic acid | Not reported | Moderate (ethanol, DMF) |
- Solubility Trends: Amino acid-coupled derivatives (3a-d) exhibit superior aqueous solubility due to ionic interactions, whereas the target compound’s benzoic acid group may limit solubility in polar solvents .
Biological Activity
4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure suggests significant pharmacological properties due to the presence of both benzimidazole and carboxylic acid functionalities, which are known to influence biological activity.
Chemical Structure
The molecular formula of this compound can be represented as CHNO. The compound features a benzimidazole ring, which is fused with a benzene ring and possesses an amino group and a formyl substituent. The structural characteristics are crucial for its interaction with biological targets.
Antimicrobial Activity
Studies have indicated that benzimidazole derivatives exhibit notable antimicrobial properties. For instance, a related study on benzimidazole compounds showed Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing or donating groups can significantly enhance the antimicrobial efficacy of these compounds.
Anticancer Activity
The anticancer potential of this compound is supported by various research findings. Compounds with similar structures have been shown to inhibit cell proliferation in different cancer cell lines. For example, certain benzimidazole derivatives have demonstrated IC values as low as 3 µM against leukemia cells . Additionally, studies have found that benzimidazole-based compounds can exhibit cytotoxicity against breast cancer (MCF-7), colorectal cancer (HCT116), and liver cancer (HepG2) cell lines .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymes : Many benzimidazole derivatives act as enzyme inhibitors, targeting pathways critical for cancer cell survival and proliferation.
- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes essential for tumor growth .
- Apoptosis Induction : Evidence indicates that certain derivatives promote apoptosis in cancer cells, enhancing their potential as therapeutic agents .
Case Studies
| Compound | Cell Line | IC (µM) | Biological Activity |
|---|---|---|---|
| This compound | MCF-7 | 5.85 | Antitumor |
| Related Benzimidazole Derivative | HCT116 | 4.53 | Antitumor |
| Benzimidazole Compound | HepG2 | 6.26 | Antitumor |
Q & A
Q. What are the optimal synthetic routes for 4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid, and how can purity be ensured?
The synthesis typically involves a multi-step process:
Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions .
Formylation : Introduction of the formyl group via reaction with formic acid or formylating agents (e.g., acetic-formic anhydride) at controlled temperatures (e.g., 45–60°C) to avoid side reactions .
Coupling : Linking the formylated benzimidazole moiety to 4-aminobenzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
Q. Purity Assurance :
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
Q. What are the recommended storage conditions and handling precautions?
- Storage : Under inert gas (argon) at –20°C to prevent hydrolysis of the formyl group .
- Handling : Use gloves and fume hoods; the compound may irritate mucous membranes (refer to GHS hazard codes: H315, H319) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in enzyme inhibition studies?
Methodology :
Target Selection : Focus on enzymes with known benzimidazole interactions (e.g., kinases, cytochrome P450) .
Derivatization : Synthesize analogs with variations in:
- Formyl group : Replace with acetyl or propionyl to assess hydrogen-bonding requirements.
- Benzimidazole substituents : Introduce electron-withdrawing groups (e.g., –NO2) to modulate electronic effects .
Assays :
- Enzyme kinetics : Measure IC50 values using fluorogenic substrates (e.g., for proteases) .
- Molecular docking : Compare binding poses in crystal structures (e.g., PDB ID 3ERT) to identify critical interactions .
Q. How should researchers resolve contradictions in biological activity data across studies?
Case Example : Discrepancies in IC50 values for kinase inhibition.
- Potential Causes :
- Resolution :
- Meta-analysis : Compare data from ≥3 independent labs using identical compound batches.
- Orthogonal assays : Validate activity via thermal shift assays or SPR binding studies .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Approaches :
ADME Prediction :
- Software : Use SwissADME or ADMETlab to estimate logP (e.g., ~2.1), solubility (e.g., –3.5 logS), and CYP450 interactions .
Metabolic Stability :
Toxicity Profiling :
- Pro-Tox II : Predict hepatotoxicity (e.g., mitochondrial membrane perturbation) .
Q. How can crystallographic data inform the design of co-crystals or salts for improved solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
